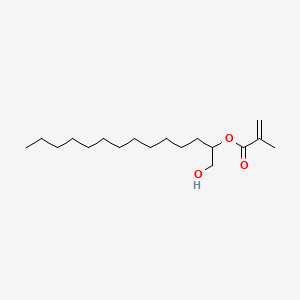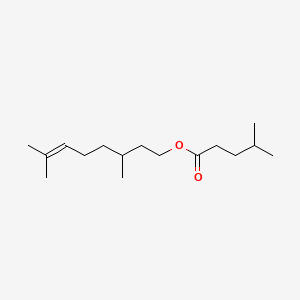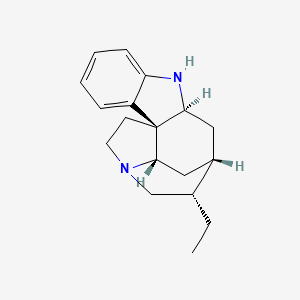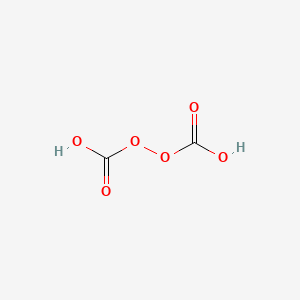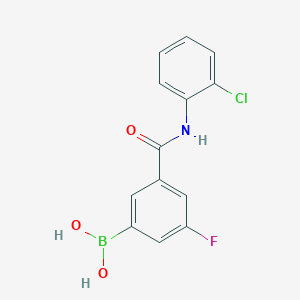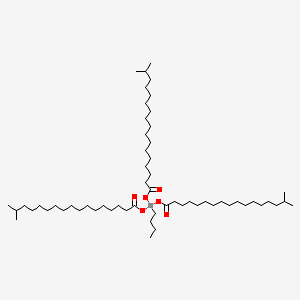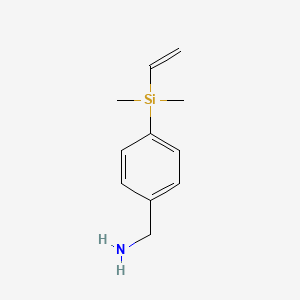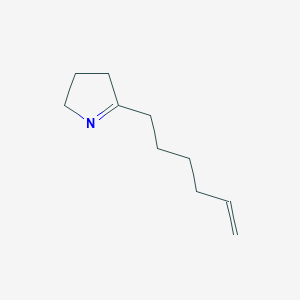
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a hexenyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hexenyl-substituted amine with a diketone can lead to the formation of the desired pyrrole compound. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.
科学的研究の応用
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2H-Pyrrole, 3,4-dimethyl-2-(4-pentenyl)-2,5-diphenyl-
- 2H-Pyrrole, 3,4-dimethyl-2-(4-pentenyl)-2,5-diphenyl-
Uniqueness
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- is unique due to its specific hexenyl substitution, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
特性
CAS番号 |
118282-73-8 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
5-hex-5-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h2H,1,3-9H2 |
InChIキー |
DDTBKGVNQHISNO-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCC1=NCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


